An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Methoxy-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document outlines a validated synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and physicochemical properties.
Introduction: The Significance of Substituted Indazoles
Indazoles, bicyclic aromatic heterocycles, are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. The introduction of a methoxy group at the 6-position and a nitro group at the 4-position of the 1H-indazole core creates a unique electronic and steric environment, making 6-Methoxy-4-nitro-1H-indazole a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 6-Methoxy-4-nitro-1H-indazole points to a substituted aniline as a plausible starting material. The key disconnection involves the pyrazole ring formation, which can be achieved through an intramolecular cyclization reaction. A well-established method for the synthesis of indazoles is the diazotization of an appropriately substituted ortho-toluidine or a related aniline derivative, followed by intramolecular cyclization.
Based on this strategy, a practical and efficient synthetic route to 6-Methoxy-4-nitro-1H-indazole starts from the commercially available precursor, 4-methoxy-2-nitroaniline. The synthesis involves two key transformations: diazotization of the primary aromatic amine and subsequent intramolecular cyclization to form the indazole ring.
Caption: Synthetic pathway for 6-Methoxy-4-nitro-1H-indazole.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 6-Methoxy-4-nitro-1H-indazole. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 4-Methoxy-2-nitroaniline
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[2][3][4][5]
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.
Step 2: Intramolecular Cyclization and Isolation
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Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The evolution of nitrogen gas may be observed during this step.
-
Maintain the temperature and continue stirring for 1-2 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and inorganic salts.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 6-Methoxy-4-nitro-1H-indazole as a solid.
Characterization and Data Analysis
The structure and purity of the synthesized 6-Methoxy-4-nitro-1H-indazole must be confirmed through a combination of spectroscopic and physical methods. The following data are predicted based on the analysis of structurally related nitroindazole compounds.[6][7][8][9][10][11][12][13]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | Not available in cited literature |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.0 (br s, 1H, NH), 8.3-8.5 (d, 1H, H-5), 7.8-8.0 (d, 1H, H-7), 7.2-7.4 (s, 1H, H-3), 4.0-4.2 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C-6), ~140 (C-4), ~135 (C-7a), ~130 (C-3), ~120 (C-5), ~115 (C-3a), ~100 (C-7), ~56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), fragments corresponding to loss of NO₂, OCH₃, and N₂ |
Note: The predicted NMR chemical shifts are based on the analysis of similar nitro-substituted indazoles and may vary slightly from experimental values.[6][8]
Interpretation of Spectroscopic Data
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¹H NMR Spectroscopy: The downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the nitro group. The broad singlet in the downfield region corresponds to the acidic N-H proton of the indazole ring. The singlet for the methoxy group protons will appear in the typical region for such functional groups.
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¹³C NMR Spectroscopy: The carbon atoms attached to the electron-withdrawing nitro group (C-4) and the electron-donating methoxy group (C-6) will show characteristic downfield and upfield shifts, respectively.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a strong N-H stretching vibration, characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group, and bands corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z 193. The fragmentation pattern will likely involve the loss of the nitro group, the methoxy group, and the expulsion of a neutral nitrogen molecule, which is characteristic of many nitrogen-containing heterocyclic compounds.
Caption: A logical workflow for the characterization of 6-Methoxy-4-nitro-1H-indazole.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of 6-Methoxy-4-nitro-1H-indazole. The described synthetic route, utilizing a classical diazotization-cyclization strategy, offers a reliable method for accessing this valuable substituted indazole. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This information is intended to empower researchers in their efforts to explore the potential of this and related molecules in the development of novel chemical entities with therapeutic promise.
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